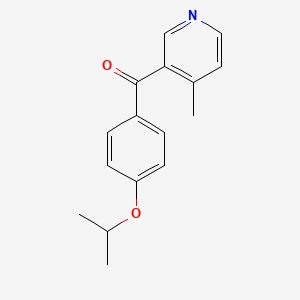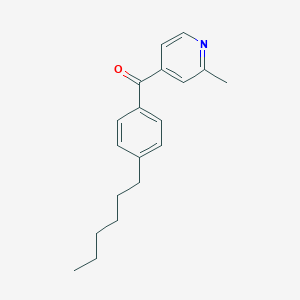
4-(4-己基苯甲酰)-2-甲基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Hexylbenzoyl chloride” is an organic compound used as a building block in organic synthesis . It has a linear formula of CH3(CH2)5C6H4COCl .
Synthesis Analysis
“4-Hexylbenzoyl chloride” has been used in the synthesis of 6,6′ -bis (hexylbenzoylamino)-2,2′-bipyridine (LH 2) . It has also been used in the synthesis of 3- O- acyl derivative by reacting with betulinic acid .
Molecular Structure Analysis
The molecular formula of “4-Hexylbenzoyl chloride” is C13H17ClO . The average mass is 224.727 Da and the monoisotopic mass is 224.096786 Da .
Physical And Chemical Properties Analysis
“4-Hexylbenzoyl chloride” is a liquid at room temperature with a density of 1.029 g/mL at 25 °C . It has a refractive index of 1.5256 .
科学研究应用
荧光标记在定量分析中的应用
已经探索了4-(4-己基苯甲酰)-2-甲基吡啶及类似化合物在荧光标记方面的潜力。具体来说,某些衍生物已被用作生物分子(如肉碱)定量分析中的荧光标记试剂。这种应用利用这些化合物的荧光特性来促进样品中特定分析物的检测和定量 (Nakaya et al., 1996)。
晶体学和同构体多态性
在晶体学中,使用4-(4-己基苯甲酰)-2-甲基吡啶的衍生物研究了同构体多态性和伪多态性。这些研究涉及探索不同的晶体形式和结构,特别是在有机共晶的背景下。这种研究对于理解晶体材料的物理和化学性质至关重要 (Mukherjee & Desiraju, 2011)。
复合物形成和结构研究
研究还集中在使用4-(4-己基苯甲酰)-2-甲基吡啶的衍生物形成复合物上。这些研究包括合成新化合物,分析其结构,并了解它们与其他分子(如金属或离子)的相互作用。这种研究在材料科学和配位化学等领域具有重要意义 (Hayvalı et al., 2003)。
铂(II)配合物的电致发光性质
另一个应用领域是合成和表征电致发光材料。已经对包含4-(4-己基苯甲酰)-2-甲基吡啶衍生物的铂(II)配合物进行了研究,以探索它们的电致发光性质。这项研究对于开发用于光电子器件的新材料具有重要意义 (Ionkin et al., 2005)。
与生物分子的相互作用
类似于4-(4-己基苯甲酰)-2-甲基吡啶的化合物已被研究其与DNA等生物分子的相互作用。这类研究包括了解这些化合物如何与DNA结合以及它们诱导DNA结构变化的潜力,这在生物化学和药理学等领域非常重要 (Tan & Chao, 2007)。
有机化学中的合成和表征
在有机化学中,对4-(4-己基苯甲酰)-2-甲基吡啶衍生物的合成和结构表征已成为焦点,从而开发出具有潜在应用价值的新有机化合物,如药物化学和材料科学领域 (Ruswanto et al., 2018)。
抗病毒活性
已合成并测试了4-(4-己基苯甲酰)-2-甲基吡啶的衍生物以评估其抗病毒活性。这项研究对于开发新的抗病毒药物和了解病毒抑制的分子机制至关重要 (Bernardino et al., 2007)。
安全和危害
作用机制
Target of Action
The primary target of 4-(4-Hexylbenzoyl)-2-methylpyridine is tyrosinase , an enzyme responsible for two steps in melanin synthesis . Melanin provides protection against ultraviolet rays but is also a black pigment that some individuals may find undesirable in their skin or food .
Mode of Action
4-(4-Hexylbenzoyl)-2-methylpyridine, similar to 4-Hexylresorcinol (4HR), acts as a chemical chaperone that can bind to multiple intracellular enzymes and impact their activity . While some enzymes experience an increase in activity with the application of 4HR, most exhibit a decrease . Notably, tyrosinase is one such enzyme that is strongly inhibited by 4HR .
Biochemical Pathways
The compound affects the melanin synthesis pathway by inhibiting the activity of tyrosinase . This inhibition can lead to a decrease in melanin production, which can have effects on skin pigmentation and food preservation .
Pharmacokinetics
Similar compounds like 4hr are used in topical applications for minor skin infections and in oral solutions or throat lozenges for pain relief . This suggests that the compound may have good bioavailability when applied topically or orally.
Result of Action
The inhibition of tyrosinase by 4-(4-Hexylbenzoyl)-2-methylpyridine can lead to a decrease in melanin production . This can result in anti-pigmentation effects, which are desirable in certain cosmetic applications . Additionally, the compound’s ability to inhibit microbial proliferation makes it a commonly used antiseptic .
Action Environment
The action, efficacy, and stability of 4-(4-Hexylbenzoyl)-2-methylpyridine can be influenced by various environmental factors. For instance, the compound’s effectiveness as an antiseptic may be affected by the presence of other microbial species . Additionally, its stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemicals .
属性
IUPAC Name |
(4-hexylphenyl)-(2-methylpyridin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-4-5-6-7-16-8-10-17(11-9-16)19(21)18-12-13-20-15(2)14-18/h8-14H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOAEQBMUDEAQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

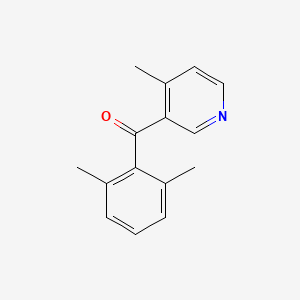


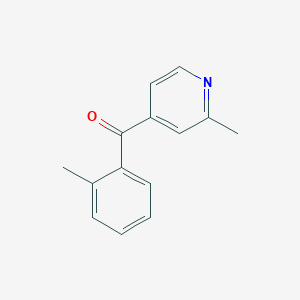
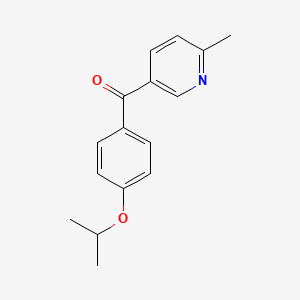

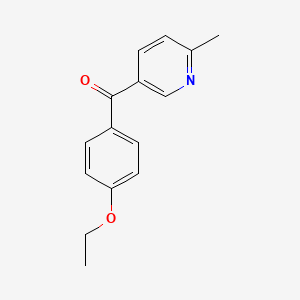
![1-Benzyl-1,2-dimethyl-1H-benzo[e]indole](/img/structure/B1392207.png)
![2-(4-Ethyl-piperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxo-1,4-dihydro-quinolin-8-yl)-dibenzothiophen-1-yl]-acetamide](/img/structure/B1392208.png)
![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B1392209.png)

